molecular formula C10H12N4O4 B12359410 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

Cat. No.: B12359410
M. Wt: 252.23 g/mol
InChI Key: OGEKIGXRZNVLAN-FWYCZPIQSA-N
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Description

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of guanine with a sugar moiety. One common method involves the reaction of guanine with 2-deoxy-D-ribose in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between guanine and 2-deoxy-D-ribose .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleic acid chemistry .

Biology

In biological research, this compound is used to study DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and is used in assays to measure enzyme activity .

Medicine

Medically, the compound is used in antiviral and anticancer research. It is incorporated into DNA by viral or cancerous cells, leading to chain termination and cell death .

Industry

In the industrial sector, the compound is used in the production of nucleoside analog drugs and as a standard in analytical chemistry .

Mechanism of Action

The compound exerts its effects primarily by being incorporated into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, leading to cell death. The molecular targets include DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-8,15-16H,1-2H2/t5-,6+,7+,8?/m0/s1

InChI Key

OGEKIGXRZNVLAN-FWYCZPIQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC=NC3=O)CO)O

Origin of Product

United States

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